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molecular formula C12H10O2 B1630524 [1,1'-Biphenyl]-2,3'-diol CAS No. 26983-52-8

[1,1'-Biphenyl]-2,3'-diol

Cat. No. B1630524
M. Wt: 186.21 g/mol
InChI Key: XKZQKPRCPNGNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05055168

Procedure details

152 g of bisphenol A, 63 g of a diglycidyl ether of bisphenol A having an epoxy equivalent weight of 189 and 0.1 g of tributylphosphine were heated at 160° C. for 1 hour. Afterwards the epoxy was no longer detectable, and a chain-extended diphenol had formed. 53.8 g of isopropanol, 129 g of di-n-butylamine, 31.5 g of paraformaldehyde and 17.6 g of isobutanol were added and the mixture was heated at 80° C. for 2 hours. The product had a solids content of 80% by weight.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
[Compound]
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
189
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
[Compound]
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13]C=2)(C)C)=[CH:4][CH:3]=1.CC(C1C=CC(OCC2OC2)=CC=1)(C1C=CC([O:27]CC2OC2)=CC=1)C.C(P(CCCC)CCCC)CCC>>[CH:7]1[CH:6]=[C:5]([C:8]2[CH:11]=[CH:16][CH:15]=[C:14]([OH:17])[CH:13]=2)[C:4]([OH:27])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
152 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Quantity
63 g
Type
reactant
Smiles
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
189
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.1 g
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Step Two
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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